molecular formula C10H10N2O B1473705 (2-(Furan-2-yl)pyridin-4-yl)methanamine CAS No. 1823490-15-8

(2-(Furan-2-yl)pyridin-4-yl)methanamine

Cat. No. B1473705
CAS RN: 1823490-15-8
M. Wt: 174.2 g/mol
InChI Key: UGFCCZPDGDQYMY-UHFFFAOYSA-N
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Description

“(2-(Furan-2-yl)pyridin-4-yl)methanamine” is a compound that belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new catalyst-free, one-pot synthesis of polysubstituted furans was reported . A series of [4- (4-aryl)-5- (cyclohexylamino)-2- (pyridin-2-yl)furan-3-yl] (pyridin-2-yl)methanones was synthesized via a multicomponent reaction of 1,3-di (pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H10N2O. The molecular weight is 174.2 g/mol.


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N - (pyridin-2-yl)furan-2-carboxamide, and treatment of the latter with excess P 2 S 5 in anhydrous toluene afforded the corresponding carbothioamide which was oxidized with potassium ferricyanide in alkaline medium to 2- (furan-2-yl) [1,3]thiazolo [4,5- b ]pyridine .

Mechanism of Action

properties

IUPAC Name

[2-(furan-2-yl)pyridin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-7-8-3-4-12-9(6-8)10-2-1-5-13-10/h1-6H,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFCCZPDGDQYMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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